Ethyl 1-chloroisoquinoline-7-carboxylate
Description
Contextualization within Isoquinoline (B145761) Chemistry
The isoquinoline nucleus is a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. google.com This structural motif is of profound importance in chemistry, primarily due to its prevalence in a vast array of natural products, particularly alkaloids. chemscene.com Many isoquinoline alkaloids, such as papaverine (B1678415) and morphine, exhibit significant physiological activity, which has cemented the isoquinoline scaffold as a privileged structure in medicinal chemistry. chemscene.com
The isoquinoline ring system is a 10 π-electron aromatic structure, analogous to naphthalene. chemscene.com The presence of the nitrogen atom at position 2 introduces a degree of polarity and a site for hydrogen bonding, influencing the molecule's physical and biological properties. The numbering of the isoquinoline system is systematic, and substituents at different positions can dramatically alter the compound's characteristics and reactivity. The ester group at the 7-position, as seen in Ethyl 1-chloroisoquinoline-7-carboxylate, is a common functional group used to modulate solubility and can serve as a handle for further synthetic transformations.
Significance of Halogenated Heterocycles in Organic Synthesis
Halogenated heterocycles are organic compounds that contain a ring structure with at least one non-carbon atom (such as nitrogen, oxygen, or sulfur) and are substituted with one or more halogen atoms (fluorine, chlorine, bromine, or iodine). These compounds are fundamental building blocks in modern organic synthesis. biosynth.com
The strategic placement of a halogen atom on a heterocyclic ring provides a reactive site for a wide variety of chemical transformations. Halogens, particularly chlorine and bromine, are excellent leaving groups in nucleophilic aromatic substitution reactions. More significantly, they are key participants in numerous palladium-catalyzed cross-coupling reactions, including the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions. These reactions allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds, enabling chemists to construct complex molecular architectures from simpler, halogenated precursors. The chlorine atom at the 1-position of the isoquinoline ring in this compound makes this position particularly susceptible to such synthetic manipulations.
Overview of Research Trajectories for this compound
A comprehensive review of scientific literature and chemical databases indicates that this compound is not a widely studied compound. While its isomers, such as ethyl 1-chloroisoquinoline-3-carboxylate and ethyl 1-chloroisoquinoline-4-carboxylate, are referenced in chemical supplier catalogs and databases, specific research findings, including detailed synthetic procedures, characterization data, and applications for the 7-carboxylate isomer, are not extensively documented in publicly accessible research. chemicalbook.comchemsrc.com
Given its structure, the compound is likely utilized as a specialized intermediate in multi-step synthetic sequences, particularly in the fields of medicinal chemistry and materials science, where it may be prepared and consumed in subsequent steps without being isolated and characterized in detail for publication. Its potential research trajectories would logically involve leveraging the reactive 1-chloro position for cross-coupling reactions to introduce diverse substituents, while the 7-carboxylate group could be used for amide bond formation or reduction to an alcohol, further expanding its synthetic utility. Despite this potential, specific, documented research trajectories for this compound remain elusive.
Structure
3D Structure
Properties
Molecular Formula |
C12H10ClNO2 |
|---|---|
Molecular Weight |
235.66 g/mol |
IUPAC Name |
ethyl 1-chloroisoquinoline-7-carboxylate |
InChI |
InChI=1S/C12H10ClNO2/c1-2-16-12(15)9-4-3-8-5-6-14-11(13)10(8)7-9/h3-7H,2H2,1H3 |
InChI Key |
VEKRNIZRQVEQAC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C=CN=C2Cl |
Origin of Product |
United States |
Synthetic Methodologies and Route Design for Ethyl 1 Chloroisoquinoline 7 Carboxylate and Its Analogues
Precursor Synthesis and Functional Group Interconversionsnih.govnih.govresearchgate.net
The synthesis of the target compound relies on the availability of key precursors, primarily the 1-chloroisoquinoline (B32320) scaffold and a starting material bearing a functional group at the C-7 position that can be converted into a carboxylate. The assembly of these precursors involves carefully chosen reactions to build the heterocyclic core and install the necessary functionalities.
Synthesis of 1-Chloroisoquinoline Scaffoldsresearchgate.net
The 1-chloroisoquinoline moiety is a crucial building block and is typically synthesized from isoquinoline (B145761) itself. A common and effective method involves the N-oxidation of isoquinoline to form isoquinoline N-oxide. This intermediate is then treated with a chlorinating agent, most frequently phosphoryl chloride (POCl₃) or trichlorophosphate, to yield 1-chloroisoquinoline. chemicalbook.comthieme-connect.de The reaction proceeds by heating the N-oxide with the chlorinating agent, followed by purification to obtain the desired product. chemicalbook.com This transformation is a key step as the chloro-substituent at the C-1 position is not only part of the final target molecule but also serves as a reactive handle for further modifications in the synthesis of various analogues. chemimpex.comchemicalbook.com
| Starting Material | Reagent | Conditions | Product | Yield |
| Isoquinoline N-oxide | Phosphoryl chloride (POCl₃) | Reflux at 105 °C | 1-Chloroisoquinoline | 85% chemicalbook.com |
This interactive table summarizes a common synthetic route to the 1-chloroisoquinoline scaffold.
Strategies for Introducing the Carboxylate Moiety at the C-7 Positionnih.gov
Introducing a functional group at the C-7 position of the isoquinoline ring is a significant challenge that must be addressed, often before the final chlorination or esterification steps. The synthesis typically starts with a benzene (B151609) derivative already containing a substituent that can be transformed into a carboxylic acid.
One viable pathway involves the synthesis of the precursor isoquinoline-7-carboxylic acid. nih.gov This can be achieved through classical isoquinoline synthesis routes, such as the Pomeranz–Fritsch or Bischler–Napieralski reactions, using a starting material with a pre-installed functional group at the desired position. For instance, a methyl or nitro group on a phenylethylamine or benzaldehyde (B42025) precursor can be carried through the cyclization sequence to form the isoquinoline core. The methyl group can then be oxidized to a carboxylic acid, or a nitro group can be reduced to an amine, which is then converted to the carboxylic acid via a Sandmeyer-type reaction sequence (diazotization, cyanation, and hydrolysis).
An alternative approach, particularly for saturated analogues like tetrahydroisoquinolines, involves the cyclization of a precursor with a pre-functionalized aromatic ring. For example, the base-catalyzed cyclization of diethyl acetamidomalonate with α,α'-dibromo-4-nitro-o-xylene can be used to construct a tetrahydroisoquinoline ring with a nitro group at the 7-position, which can be subsequently converted to other functional groups. researchgate.net
Esterification and Transesterification Strategiesnih.gov
Once 1-chloroisoquinoline-7-carboxylic acid is obtained, the final step is the formation of the ethyl ester. This is typically accomplished through standard esterification procedures.
Fischer Esterification : This is a classic acid-catalyzed esterification method. The carboxylic acid is refluxed with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as the solvent drives it towards the product. masterorganicchemistry.com
Steglich Esterification : For substrates that may be sensitive to strong acidic conditions, the Steglich esterification offers a milder alternative. This method uses a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org The reaction is generally carried out at room temperature in an anhydrous solvent like dichloromethane. organic-chemistry.org This method is highly efficient and often results in high yields with minimal side products. organic-chemistry.orgrsc.org
| Method | Reagents | Catalyst | Key Features |
| Fischer Esterification | Ethanol | H₂SO₄ or TsOH | Equilibrium reaction; requires excess alcohol. masterorganicchemistry.com |
| Steglich Esterification | Ethanol, DCC | DMAP | Mild conditions; high yields; suitable for sensitive substrates. organic-chemistry.orgrsc.org |
This interactive table compares common strategies for the esterification of the carboxylic acid precursor.
Optimization of Reaction Parameters and Yield Enhancementnih.govchemicalbook.comiust.ac.ir
Optimizing reaction conditions is critical for maximizing the yield and purity of Ethyl 1-chloroisoquinoline-7-carboxylate. This involves the careful selection of catalysts, solvents, and other reaction parameters that influence reaction rates and selectivity.
Catalyst Systems in C-Cl Activation and Coupling Reactionsnih.govchemicalbook.com
The chlorine atom at the C-1 position of the isoquinoline ring is activated for nucleophilic substitution and is particularly suitable for transition-metal-catalyzed cross-coupling reactions. This reactivity is exploited in the synthesis of a wide range of isoquinoline derivatives. chemimpex.com
Palladium-catalyzed reactions : Palladium complexes are widely used to catalyze Suzuki-Miyaura couplings between 1-chloroisoquinoline and various boronic acids and esters to form C-C bonds. chemicalbook.comguidechem.com
Manganese-catalyzed reactions : Manganese catalysts have been employed for cross-coupling reactions with Grignard reagents (both aryl and alkyl), providing another avenue for C-C bond formation at the C-1 position. chemicalbook.com
Rhodium-catalyzed reactions : Rhodium(III) catalysts are effective in mediating C-H activation and annulation reactions to construct the isoquinoline skeleton itself from simpler precursors like oximes and diazo compounds or hydrazones. acs.orgresearchgate.netorganic-chemistry.org These methods offer an alternative to classical syntheses and allow for the rapid assembly of highly substituted isoquinolines. researchgate.net
| Metal Catalyst | Coupling Partner | Reaction Type |
| Palladium (Pd) | Boronic acids/esters | Suzuki-Miyaura Coupling chemicalbook.comguidechem.com |
| Manganese (Mn) | Grignard reagents | Cross-Coupling chemicalbook.com |
| Rhodium (Rh) | Alkynes, Diazo compounds | C-H Activation/Annulation acs.orgresearchgate.net |
This interactive table highlights key catalyst systems used in the synthesis and functionalization of the isoquinoline scaffold.
Solvent Effects and Reaction Kineticsnih.govchemicalbook.comiust.ac.irrsc.org
The choice of solvent can have a profound impact on the outcome of synthetic steps, influencing reaction rates and even determining which products are formed (chemoselectivity). nih.gov In the synthesis of isoquinolinone derivatives, for instance, switching the solvent can lead to different isomers. Using acetonitrile (B52724) can favor the formation of 4-substituted isoquinolinones, while using a protic solvent like hexafluoro-2-propanol (HFIP) can selectively yield 3-substituted isoquinolinones. nih.govresearchgate.net This solvent-dependent selectivity arises from the solvent's ability to stabilize different reaction intermediates. researchgate.net
Similarly, protic solvents like ethanol or n-propanol can mediate and activate substrates for cycloisomerization reactions in the synthesis of related benzindolizinone frameworks, often without the need for a metal catalyst. nih.gov Understanding the reaction mechanism and kinetics is crucial for optimization. researchgate.net For example, in some dearomative functionalization reactions of isoquinolines, kinetic studies can help identify the rate-limiting step, allowing for targeted adjustments to reaction conditions to improve efficiency. researchgate.net
Temperature and Pressure Considerations
The synthesis of 1-chloroisoquinoline scaffolds is highly dependent on controlled temperature and pressure conditions, which vary significantly based on the chosen synthetic route.
For the direct chlorination of isoquinoline N-oxides, a common method for producing 1-chloroisoquinolines, elevated temperatures are typically required. The reaction often employs phosphoryl chloride (POCl₃) or a similar chlorinating agent and is conducted at reflux. Temperatures in the range of 100-110°C are standard for this transformation, ensuring the reaction proceeds to completion. chemicalbook.comresearchgate.netthieme-connect.de For instance, the conversion of isoquinoline-N-oxide to 1-chloroisoquinoline using trichlorophosphate is effectively carried out at 105°C. chemicalbook.com Initial stages of such reactions may require cooling, for example, with an ice bath, during the dropwise addition of the reactive chlorinating agent to manage the exothermic nature of the process. chemicalbook.com
In contrast, modern synthetic approaches involving transition-metal catalysis or microwave assistance introduce a broader range of operating conditions. Microwave-assisted syntheses, for example, can lead to the rapid formation of isoquinoline derivatives. nih.gov While specific parameters for this compound are not detailed, these methods inherently involve elevated temperatures and pressures within a sealed reaction vessel, significantly accelerating reaction rates. Other cyclization strategies to form the isoquinoline core may also require heating, with temperatures ranging from 60°C to 120°C depending on the specific reagents and catalysts involved. google.com
Most laboratory-scale syntheses are performed under atmospheric pressure, particularly those conducted under standard reflux conditions. High-pressure conditions are not typically necessary unless employing specialized equipment like a microwave reactor or conducting reactions with highly volatile substances.
Table 1: Temperature Conditions for Selected Isoquinoline Syntheses
| Reaction Type | Reagent/Catalyst | Temperature (°C) | Pressure | Source(s) |
|---|---|---|---|---|
| Chlorination | Trichlorophosphate / POCl₃ | 105 | Atmospheric (Reflux) | chemicalbook.com |
| Chlorination | Phosphoryl Chloride | 100 | Atmospheric (Reflux) | thieme-connect.de |
| Iron-Catalyzed Synthesis | Iron-containing catalysts | 110 | Atmospheric | researchgate.net |
| Ring Formation | SOCl₂ | 120 | Atmospheric | google.com |
Regioselectivity and Functional Group Tolerance in Synthetic Transformations
Regioselectivity
Regioselectivity, the preference for a reaction to occur at one specific position over others, is a critical consideration in the synthesis of substituted isoquinolines like this compound. wikipedia.org The substitution pattern on the final molecule is dictated by the regiochemical outcome of key synthetic steps.
In the context of a post-modification strategy, the chlorination of an "Ethyl isoquinoline-7-carboxylate N-oxide" intermediate is highly regioselective. The introduction of the chloro group occurs preferentially at the C-1 position. This high degree of regiocontrol is a direct consequence of the reaction mechanism, where the N-oxide functionality activates the C-1 position for nucleophilic attack.
For de novo synthetic strategies that construct the isoquinoline ring, regioselectivity is determined by the substitution patterns of the starting materials and the nature of the cyclization reaction. researchgate.net Classical methods such as the Pictet-Spengler and Bischler-Napieralski reactions are limited by the electronics of the substrates, typically requiring electron-rich aromatic rings for electrophilic aromatic substitution. researchgate.net Modern transition metal-catalyzed annulation reactions can offer alternative and sometimes superior regiochemical control, allowing for the synthesis of diverse substitution patterns. nih.govresearchgate.net
Functional Group Tolerance
The compatibility of a reaction with various functional groups present in the molecule is crucial for efficient synthesis. The synthesis of this compound must proceed without affecting the ethyl ester group at the C-7 position.
Many modern synthetic protocols for isoquinolines are noted for their excellent functional group tolerance. researchgate.netorganic-chemistry.org For instance, palladium-catalyzed coupling reactions and silver-catalyzed cyclizations proceed under conditions that are compatible with a variety of functional groups. organic-chemistry.org Similarly, Rhodium(III)-catalyzed C-H activation and annulation reactions demonstrate broad functional group tolerance, enabling the synthesis of complex isoquinolines under mild conditions. researchgate.net
The chlorination of an isoquinoline N-oxide using phosphoryl chloride is generally compatible with an ester functional group, as the reaction conditions are non-hydrolytic. However, harsh reagents and high temperatures associated with some classical methods could potentially compromise sensitive functional groups. Therefore, the choice of synthetic route must carefully consider the stability of the ethyl carboxylate moiety.
Comparative Analysis of Established Synthetic Protocols
Two primary strategic approaches can be envisioned for the synthesis of this compound: the functionalization of a pre-formed isoquinoline core (Strategy A) and the de novo construction of the substituted isoquinoline ring system from acyclic precursors (Strategy B).
Strategy A: Post-Modification of a Pre-formed Isoquinoline Ring
This approach would likely involve the synthesis of Ethyl isoquinoline-7-carboxylate, followed by N-oxidation, and subsequent chlorination at the C-1 position using an agent like phosphoryl chloride. chemicalbook.comthieme-connect.de This is a linear and often reliable sequence based on well-established reactions. The chlorination of isoquinoline-N-oxides is a standard and high-yielding method for producing 1-chloroisoquinolines. chemicalbook.com
Strategy B: De Novo Synthesis of the Isoquinoline Ring
This strategy involves constructing the isoquinoline ring from simpler, non-heterocyclic starting materials that already bear the necessary substituents or precursors to them. This can be achieved through classical methods like the Pomeranz–Fritsch or Bischler-Napieralski reactions, or through more contemporary transition metal-catalyzed cyclizations. nih.govresearchgate.net These methods offer the potential for convergent synthesis, where complex fragments are combined late in the sequence.
The following table provides a comparative analysis of these two general protocols.
Table 2: Comparative Analysis of Synthetic Strategies
| Feature | Strategy A: Post-Modification | Strategy B: De Novo Synthesis |
|---|---|---|
| General Approach | Linear synthesis; functionalization of a pre-existing isoquinoline core. | Convergent synthesis; construction of the heterocyclic ring from acyclic precursors. |
| Regiocontrol | High regioselectivity for C-1 chlorination via the N-oxide route. chemicalbook.com | Regioselectivity is dependent on the chosen cyclization method and starting material substitution. researchgate.net |
| Reaction Conditions | Can involve harsh reagents (e.g., POCl₃) and high temperatures (100-110°C). chemicalbook.comthieme-connect.de | Conditions vary widely; modern catalytic methods can be milder, while classical methods may still require strong acids or high heat. researchgate.netorganic-chemistry.org |
| Flexibility | Less flexible for creating diverse substitution patterns on the core ring. | Highly flexible; allows for the introduction of various substituents by changing the starting materials. |
| Starting Materials | Requires access to the corresponding substituted isoquinoline precursor. | Requires specifically functionalized acyclic precursors, which may need to be synthesized. |
| Key Advantages | Often reliable, high-yielding final step; well-established procedures. | High degree of flexibility and convergency; access to a wide range of analogues. |
| Potential Drawbacks | May require additional steps (e.g., N-oxidation); limited scope for analogue synthesis. | May require significant route development; cyclization yields can be variable. |
Advanced Spectroscopic and Structural Characterization of Ethyl 1 Chloroisoquinoline 7 Carboxylate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For Ethyl 1-chloroisoquinoline-7-carboxylate, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques would provide a complete picture of the atomic connectivity and molecular framework.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the ethyl group and the protons on the isoquinoline (B145761) core. The ethyl group typically presents as a quartet for the methylene (B1212753) protons (CH₂) and a triplet for the methyl protons (CH₃), arising from scalar coupling. The aromatic region would display signals for the five protons on the bicyclic ring system. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom, the chlorine atom, and the carboxylate group. Protons H-6 and H-8 would likely appear as doublets due to coupling with H-5, while H-5 would be a doublet of doublets. The protons at positions 3 and 4 on the pyridine (B92270) ring would also appear as distinct doublets.
Interactive Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.55 | d | 5.6 |
| H-4 | 8.15 | d | 5.6 |
| H-5 | 8.25 | dd | 8.8, 1.8 |
| H-6 | 7.80 | d | 8.8 |
| H-8 | 8.90 | d | 1.8 |
| -OCH₂CH₃ | 4.45 | q | 7.1 |
| -OCH₂CH₃ | 1.42 | t | 7.1 |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a total of 12 distinct carbon signals are expected: nine for the isoquinoline core and three for the ethyl carboxylate group (carbonyl, methylene, and methyl). The chemical shifts are diagnostic of the carbon type. The carbonyl carbon of the ester is expected at the lowest field (~165 ppm). The carbon atom bearing the chlorine (C-1) would be significantly shifted, as would the carbons in the vicinity of the heterocyclic nitrogen atom.
Interactive Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 152.1 |
| C-3 | 121.5 |
| C-4 | 142.8 |
| C-4a | 128.0 |
| C-5 | 129.5 |
| C-6 | 128.8 |
| C-7 | 132.5 |
| C-8 | 125.0 |
| C-8a | 148.5 |
| C=O | 165.4 |
| -OCH₂CH₃ | 61.9 |
| -OCH₂CH₃ | 14.3 |
Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra.
COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks. Key correlations would be observed between the methylene and methyl protons of the ethyl group, and among adjacent aromatic protons (e.g., H-5 with H-6). sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with their directly attached carbon signals (one-bond ¹H-¹³C correlations). This technique would definitively link each proton assignment in Table 1 to its corresponding carbon in Table 2.
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (typically 2-3 bond) ¹H-¹³C correlations. This is vital for connecting structural fragments. For instance, correlations would be expected from the methylene protons (-OCH₂) to the ester carbonyl carbon (C=O) and the C-7 of the isoquinoline ring. Similarly, the H-8 proton would show a correlation to C-1 and C-7, confirming the substituent position.
ROESY/NOESY (Rotating/Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, which helps in determining stereochemistry and conformation. For a planar molecule like this, NOE correlations could confirm the proximity of the ethyl group protons to the H-8 proton of the isoquinoline ring.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Adduct Confirmation
High-Resolution Mass Spectrometry (HRMS) is used to determine the precise mass of a molecule, which allows for the unambiguous confirmation of its elemental composition. For this compound (molecular formula C₁₂H₁₀ClNO₂), HRMS would provide an exact mass measurement that distinguishes it from any other compound with the same nominal mass. The technique also identifies various ionic species (adducts) formed in the mass spectrometer's ion source.
Interactive Table 3: Predicted HRMS Data
| Molecular Formula | Adduct | Calculated m/z |
| C₁₂H₁₀ClNO₂ | [M+H]⁺ | 236.0473 |
| C₁₂H₁₀ClNO₂ | [M+Na]⁺ | 258.0292 |
| C₁₂H₁₀ClNO₂ | [M+K]⁺ | 273.9982 |
Single-Crystal X-ray Diffraction for Solid-State Structural Determination
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. mdpi.com This technique would provide precise data on bond lengths, bond angles, and torsion angles within the this compound molecule. It would confirm the planarity of the isoquinoline ring system and reveal the conformation of the ethyl carboxylate substituent relative to the ring. Furthermore, analysis of the crystal packing would elucidate intermolecular interactions, such as π-π stacking between the aromatic rings or weak hydrogen bonds (e.g., C-H···O), which govern the solid-state architecture. nih.govnih.gov
Interactive Table 4: Key Crystallographic Parameters (Illustrative)
| Parameter | Description | Expected Value |
| Crystal System | The basic geometric lattice of the crystal. | To be determined experimentally |
| Space Group | The symmetry group of the crystal structure. | To be determined experimentally |
| a, b, c (Å) | Dimensions of the unit cell. | To be determined experimentally |
| α, β, γ (°) | Angles of the unit cell. | To be determined experimentally |
| Z | Number of molecules per unit cell. | To be determined experimentally |
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. spectroscopyonline.com For this compound, the most prominent feature in the IR spectrum would be the intense absorption band corresponding to the C=O stretching of the ester group. Other key vibrations include C-O stretching of the ester, C=C and C=N stretching of the aromatic rings, and C-H stretching from both the aromatic and aliphatic parts of the molecule. The C-Cl stretch would appear in the fingerprint region. Raman spectroscopy would complement the IR data, often showing strong signals for the symmetric vibrations of the aromatic ring.
Interactive Table 5: Predicted Vibrational Frequencies
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected Intensity |
| C-H Stretch (Aromatic) | Isoquinoline C-H | 3100 - 3000 | Medium-Weak |
| C-H Stretch (Aliphatic) | Ethyl C-H | 2980 - 2850 | Medium |
| C=O Stretch | Ester Carbonyl | ~1725 | Strong |
| C=C / C=N Stretch | Aromatic Rings | 1620 - 1450 | Strong-Medium |
| C-O Stretch | Ester C-O | 1250 - 1100 | Strong |
| C-Cl Stretch | Aryl Chloride | 800 - 650 | Medium |
Advanced Spectroscopic Techniques for Purity and Isomeric Assessment
The unambiguous structural confirmation and purity assessment of synthetic organic compounds such as this compound are critically dependent on the application of advanced spectroscopic techniques. Methods including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable for elucidating the precise molecular structure, differentiating between isomers, and quantifying the purity of the synthesized material.
Detailed spectroscopic data for this compound is not extensively available in public literature. However, a thorough analysis can be constructed based on the well-established principles of spectroscopy and by comparing data from closely related structural isomers and the parent isoquinoline scaffold.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments collectively provide information on the chemical environment of individual atoms and their connectivity.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the number and type of protons in a molecule. For this compound, the spectrum is expected to show signals corresponding to the ethyl group and the five protons on the isoquinoline ring system. The substitution pattern—a chlorine atom at position 1 and an ethyl carboxylate group at position 7—dictates a specific set of chemical shifts and coupling constants for the aromatic protons, which is distinct from other isomers.
The protons of the ethyl group would appear as a characteristic quartet and triplet in the upfield region. The five aromatic protons would appear in the downfield region, with their specific splitting patterns revealing their relative positions. For instance, the H-8 proton, being adjacent to the electron-withdrawing carboxylate group, would be expected at a relatively high chemical shift. The coupling constants between adjacent protons (typically 7-9 Hz for ortho-coupling) would confirm their positions on the benzene (B151609) ring portion of the molecule.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.6 - 7.8 | d | ~5.5-6.0 |
| H-4 | 8.2 - 8.4 | d | ~5.5-6.0 |
| H-5 | 8.0 - 8.2 | d | ~8.5-9.0 |
| H-6 | 7.7 - 7.9 | dd | ~8.5-9.0, ~1.5-2.0 |
| H-8 | 8.5 - 8.7 | d | ~1.5-2.0 |
| -OCH₂CH₃ | 4.4 - 4.6 | q | ~7.1 |
| -OCH₂CH₃ | 1.4 - 1.5 | t | ~7.1 |
Note: Predicted data is based on general principles and data from similar isoquinoline structures. Actual experimental values may vary.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, 12 distinct signals are expected: 10 for the isoquinoline core and 2 for the ethyl ester group. The chemical shifts of the carbonyl carbon (~165 ppm), the carbon bearing the chlorine atom (C-1, ~150-152 ppm), and the carbons of the ethyl group are highly characteristic.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 164 - 166 |
| C-1 | 150 - 152 |
| C-3 | 121 - 123 |
| C-4 | 142 - 144 |
| C-4a | 128 - 130 |
| C-5 | 129 - 131 |
| C-6 | 127 - 129 |
| C-7 | 131 - 133 |
| C-8 | 126 - 128 |
| C-8a | 136 - 138 |
| -OCH₂CH₃ | 61 - 63 |
| -OCH₂CH₃ | 13 - 15 |
Note: Predicted data is based on general principles and data from similar isoquinoline structures. Actual experimental values may vary.
Advanced 2D NMR Techniques
To definitively assign all signals and confirm the isomeric structure, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons, for example, between H-3 and H-4, H-5 and H-6, and within the ethyl group, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of carbon signals.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio with very high accuracy. For this compound (molecular formula C₁₂H₁₀ClNO₂), HRMS would confirm this composition, a critical step in its characterization. The presence of a chlorine atom is readily identified by its characteristic isotopic pattern, where the [M+2]⁺ peak has approximately one-third the intensity of the molecular ion peak [M]⁺, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. uni.lu
Table 3: Predicted High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z for C₁₂H₁₀³⁵ClNO₂ |
| [M+H]⁺ | 236.04729 |
| [M+Na]⁺ | 258.02923 |
Note: Data is based on the theoretical exact mass for the specified molecular formula.
Purity and Isomeric Assessment Summary
The combination of these advanced spectroscopic techniques provides a robust method for characterization and quality control.
Purity Assessment: The purity of a sample can be assessed by ¹H NMR, where the integration of signals corresponding to the target compound can be compared against those of any impurities or a known internal standard. The absence of unexpected signals in both ¹H and ¹³C NMR spectra is a strong indicator of high purity.
Isomeric Assessment: Distinguishing this compound from its isomers (e.g., Ethyl 1-chloroisoquinoline-3-carboxylate or Ethyl 6-chloroisoquinoline-4-carboxylate) is definitively achieved through NMR. uni.luamazonaws.com The unique set of chemical shifts and, more importantly, the distinct coupling patterns of the aromatic protons observed in the ¹H NMR spectrum serve as a fingerprint for the 1,7-substitution pattern. 2D NMR experiments, particularly HMBC, provide unequivocal proof of the connectivity, confirming which carbon atom of the isoquinoline ring is attached to the ethyl carboxylate group.
Chemical Reactivity and Derivatization of Ethyl 1 Chloroisoquinoline 7 Carboxylate
Nucleophilic Substitution Reactions at the C-1 Halogen Position
The chlorine atom at the C-1 position of the isoquinoline (B145761) nucleus is readily displaced by a variety of nucleophiles. This reactivity is a hallmark of halo-substituted aza-aromatic compounds, where the ring nitrogen atom activates the halogenated position towards substitution. researchgate.net
The displacement of the C-1 chlorine by nitrogen nucleophiles provides a direct route to 1-aminoisoquinoline (B73089) derivatives. These reactions are typically performed by heating the chloro-substituted isoquinoline with an amine, which can be ammonia (B1221849), a primary amine, or a secondary amine. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the amine attacks the C-1 carbon, leading to the formation of a tetrahedral intermediate, followed by the elimination of the chloride ion. researchgate.net
For instance, the conversion of a similar compound, 7-bromo-1-chloroisoquinoline, into 7-bromoisoquinolin-1-amine (B152705) is accomplished through a two-step sequence involving reaction with phenol (B47542) followed by treatment with ammonium (B1175870) acetate. thieme-connect.de This suggests that direct amination of Ethyl 1-chloroisoquinoline-7-carboxylate can be achieved to yield various 1-amino derivatives, which are important precursors for biologically active compounds.
Table 1: Examples of Amination Reactions on the 1-Chloroisoquinoline (B32320) Core
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Ammonia | Ammonium Acetate | 1-Aminoisoquinoline |
| Primary Amine | Ethylamine | 1-(Ethylamino)isoquinoline |
This table illustrates the types of products expected from amination reactions based on the reactivity of the 1-chloroisoquinoline scaffold.
Oxygen and sulfur nucleophiles also readily displace the C-1 chlorine atom. Reactions with alkoxides (such as sodium methoxide (B1231860) or ethoxide) or phenoxides yield the corresponding 1-alkoxy or 1-phenoxyisoquinolines. thieme-connect.de These ether linkages are formed through a standard nucleophilic aromatic substitution pathway.
Thiolates, the sulfur analogs of alkoxides, are generally excellent nucleophiles and react efficiently with 1-chloroisoquinolines to form 1-thioether derivatives. msu.edu The greater nucleophilicity of sulfur compared to oxygen often leads to faster reaction rates under similar conditions. msu.edulibretexts.org These reactions are valuable for introducing sulfur-containing functionalities into the isoquinoline ring system.
Table 2: Nucleophilic Substitution with O/S Nucleophiles
| Nucleophile Type | Reagent Example | Product Functional Group |
|---|---|---|
| Oxygen | Sodium Methoxide | 1-Methoxyisoquinoline |
| Oxygen | Phenol / KOH | 1-Phenoxyisoquinoline |
This table provides examples of expected products from reactions with oxygen and sulfur nucleophiles.
Transformations of the Ester Functional Group
The ethyl carboxylate group at the C-7 position offers another handle for the structural modification of this compound. This group undergoes typical ester reactions, including hydrolysis, reduction, and amidation. saskoer.ca
The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 1-chloroisoquinoline-7-carboxylic acid, under either acidic or basic conditions. saskoer.ca Saponification, or base-promoted hydrolysis (e.g., using sodium hydroxide), is a common method. saskoer.ca The reaction proceeds via nucleophilic acyl substitution, where a hydroxide (B78521) ion attacks the ester carbonyl, leading to a tetrahedral intermediate that subsequently collapses to expel the ethoxide leaving group. saskoer.ca An acidic workup is then required to protonate the resulting carboxylate salt to yield the final carboxylic acid. saskoer.ca
The ester functional group can be reduced to a primary alcohol, (1-chloro-7-isoquinolinyl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation. libretexts.orglibretexts.org The reaction involves the nucleophilic addition of a hydride ion to the ester carbonyl, followed by the elimination of the ethoxide group to form an intermediate aldehyde. This aldehyde is immediately reduced further by another equivalent of the hydride reagent to the primary alcohol. libretexts.orglibretexts.org Weaker reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters. libretexts.org
Direct conversion of the ester to an amide can be achieved by heating it with ammonia or a primary or secondary amine. This process, known as aminolysis, can sometimes be slow and require high temperatures. mdpi.com Alternatively, the ester can first be hydrolyzed to the carboxylic acid as described in section 4.2.1. The resulting carboxylic acid can then be coupled with an amine to form the amide bond using standard coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org This two-step approach is often more efficient and provides access to a wider range of amide derivatives under milder conditions. mdpi.comresearchgate.net
Table 3: Summary of Ester Group Transformations
| Reaction Type | Reagents | Product Functional Group |
|---|---|---|
| Hydrolysis | NaOH, then H₃O⁺ | Carboxylic Acid |
| Reduction | LiAlH₄, then H₂O | Primary Alcohol |
This table summarizes the key transformations of the ethyl ester group and the typical reagents used.
Cross-Coupling Chemistry at the Isoquinoline Core (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
The chlorine atom at the C1 position of the isoquinoline ring is activated towards palladium-catalyzed cross-coupling reactions due to the electron-withdrawing nature of the adjacent ring nitrogen. This facilitates oxidative addition to a Pd(0) catalyst, initiating several powerful C-C and C-N bond-forming reactions.
Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with a halide. fishersci.co.ukorganic-chemistry.org 1-Chloroisoquinoline and its derivatives are known to be effective substrates for Suzuki coupling with various aryl and heteroaryl boronic acids. chemicalbook.com The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, along with a phosphine (B1218219) ligand and a base to activate the boronic acid. organic-chemistry.org This enables the synthesis of 1-arylisoquinoline derivatives, which are important structural motifs in many biologically active compounds.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-heterocycles
| Catalyst / Ligand | Base | Solvent | Temperature | Coupling Partner |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 °C | Arylboronic acid |
| Pd₂(dba)₃ / XPhos | K₂CO₃ | Dioxane | 80-110 °C | Heteroarylboronic acid |
| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 °C | Vinylboronic acid |
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne. wikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The reactivity of the C1-Cl bond in this compound makes it a suitable electrophile for this transformation, allowing for the introduction of alkynyl substituents at the 1-position. This provides access to 1-alkynylisoquinolines, which are valuable precursors for further cyclization reactions and the synthesis of complex heterocyclic systems. researchgate.net
Table 2: Typical Catalytic Systems for Sonogashira Coupling
| Palladium Catalyst | Copper Co-catalyst | Ligand | Base | Solvent |
| Pd(PPh₃)₂Cl₂ | CuI | PPh₃ | Et₃N | THF or DMF |
| Pd(OAc)₂ | None (Cu-free) | SPhos | Cs₂CO₃ | Dioxane |
| Pd(PPh₃)₄ | CuI | None | i-Pr₂NH | Toluene |
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds. wikipedia.org It involves the reaction of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a strong base. organic-chemistry.orglibretexts.org Given the established reactivity of 1-chloroisoquinolines in other cross-coupling reactions, the Buchwald-Hartwig amination can be effectively employed to synthesize a wide array of 1-aminoisoquinoline derivatives. This reaction offers a direct route to introduce various nitrogen-based functional groups, which are prevalent in pharmaceutical agents. wikipedia.org The choice of ligand is crucial and is often tailored to the specific amine substrate. libretexts.org
Table 3: Common Ligands and Bases in Buchwald-Hartwig Amination
| Ligand | Base | Typical Amine Substrate |
| XPhos | NaOt-Bu | Primary & Secondary Alkylamines, Arylamines |
| RuPhos | LiHMDS | Secondary Amines, Anilines |
| BINAP | Cs₂CO₃ | Primary Amines |
Oxidation and Reduction Pathways of the Isoquinoline Ring System
The isoquinoline nucleus can undergo both oxidation and reduction, though the outcome of these reactions can be highly dependent on the reaction conditions and the nature of substituents on the ring.
Oxidation: The isoquinoline ring is generally resistant to oxidation, but under strong conditions, ring cleavage can occur. For instance, oxidation of isoquinoline with alkaline potassium permanganate (B83412) yields a mixture of phthalic acid and pyridine-3,4-dicarboxylic acid. shahucollegelatur.org.in However, under neutral conditions, oxidation with KMnO₄ can be more selective, affecting the benzene (B151609) ring to yield phthalimide. shahucollegelatur.org.in The nitrogen atom in the isoquinoline ring can also be oxidized to form an N-oxide using reagents like peracetic acid or meta-chloroperoxybenzoic acid (mCPBA). nih.gov The presence of substituents significantly influences the regioselectivity of oxidation; electron-donating groups on the benzene ring can direct oxidation towards that ring, while electron-withdrawing groups can favor oxidation of the pyridine (B92270) ring. shahucollegelatur.org.in
Reduction: The pyridine portion of the isoquinoline ring is more susceptible to reduction than the benzene portion. Catalytic hydrogenation using catalysts like platinum, palladium, or nickel typically leads to the reduction of the heterocyclic ring, yielding 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives. Chemical reduction methods, for example using sodium in liquid ammonia (Birch reduction), can also be employed to selectively reduce the pyridine ring. The reverse reaction, the dehydrogenation of 3,4-dihydroisoquinolines to form the aromatic isoquinoline, is also a common transformation. shahucollegelatur.org.in
Reactions with Cyclic Anhydrides and Related Cyclization Pathways
While direct reactions of this compound with cyclic anhydrides are not extensively documented, related isoquinoline systems participate in significant transformations involving these reagents. The Castagnoli–Cushman reaction, for example, involves the reaction of a cyclic anhydride (B1165640) with an imine. beilstein-journals.org Dihydroisoquinolines, acting as cyclic imines, react with enolizable anhydrides like homophthalic anhydride or 3-acetamido-glutaric anhydride in refluxing xylene to produce tricyclic fused 1,2,3,4-tetrahydroisoquinoline systems. beilstein-journals.org
Another related pathway involves the synthesis of isoquinolone derivatives from precursors derived from cyclic anhydrides. For example, an oxazole-4-carboxylic ester, which can be obtained from phthalic anhydride and isocyanoacetic acid, undergoes cyclization in an acidic medium to form a 1-isoquinolone-3-carboxylic ester. shahucollegelatur.org.in These examples highlight the potential for using cyclic anhydrides in multi-step synthetic sequences to build complex architectures onto the isoquinoline core.
Chemoselectivity and Regiocontrol in Multi-functionalized Isoquinolines
Controlling selectivity is a critical aspect of synthesizing complex molecules based on the isoquinoline scaffold.
Regiocontrol: The inherent electronic properties of the isoquinoline ring dictate its reactivity. Nucleophilic substitution and cross-coupling reactions are strongly favored at the C1 position due to the electron-withdrawing effect of the adjacent nitrogen atom. shahucollegelatur.org.in Electrophilic aromatic substitution, in contrast, typically occurs on the benzene ring, preferentially at the C5 and C8 positions. The regiochemical outcome of reactions can also be controlled by substituents. For example, in the oxidation of the isoquinoline ring, the position of a substituent can determine which of the two rings is preferentially oxidized. shahucollegelatur.org.in In the cross-coupling of dihaloquinolines, an inherent regioselectivity for reaction at the C2 position over the C4 position is observed, which can be overcome by modifying the leaving group (e.g., using a more reactive iodide at C4). researchgate.net
Chemoselectivity: In a molecule like this compound, which possesses multiple reactive sites, chemoselectivity is key. The C1-Cl bond is the most reactive site for palladium-catalyzed cross-coupling. If other, less reactive halides (e.g., a bromine atom on the benzene ring) were present, selective coupling at the C1 position could be achieved by carefully choosing the reaction conditions. The relative reactivity of leaving groups in Suzuki couplings generally follows the trend I > OTf > Br >> Cl, allowing for selective reactions in polyhalogenated systems. harvard.edu Furthermore, catalyst selection can be used to control reaction outcomes. For instance, in certain nickel-catalyzed coupling reactions, the use of different N-heterocyclic carbene (NHC) ligands can completely reverse the regioselectivity of the addition to an alkyne. nih.gov This principle of ligand-controlled selectivity is a powerful tool in modern organic synthesis.
Theoretical and Computational Investigations of Ethyl 1 Chloroisoquinoline 7 Carboxylate
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
No specific studies employing DFT to optimize the geometry and analyze the electronic structure of Ethyl 1-chloroisoquinoline-7-carboxylate were found. Such a study would typically report on bond lengths, bond angles, dihedral angles, and the distribution of electron density.
Molecular Electrostatic Potential (MEP) Analysis
There are no available MEP analyses for this compound. An MEP map would identify the electron-rich and electron-deficient regions of the molecule, which are crucial for predicting sites of electrophilic and nucleophilic attack.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as their distribution, have not been reported for this compound. FMO analysis is fundamental for understanding the reactivity and kinetic stability of a molecule.
Conformational Analysis and Energy Minima Determination
A conformational analysis to identify the most stable conformers and determine their relative energy minima has not been published for this compound. This type of study is important for understanding the molecule's flexibility and preferred shapes.
Spectroscopic Property Prediction (NMR, IR, UV-Vis)
There are no published computational predictions of the NMR, IR, or UV-Vis spectra for this compound. These theoretical spectra, when correlated with experimental data, are invaluable for structural elucidation.
Mechanistic Studies of Chemical Reactions via Computational Modeling
No computational studies on the reaction mechanisms involving this compound were identified. Such research would provide a deeper understanding of its potential chemical transformations at a molecular level.
Applications As a Building Block in Organic Synthesis and Functional Material Chemistry
Precursor in the Synthesis of Diverse Isoquinoline (B145761) Derivatives
The primary utility of ethyl 1-chloroisoquinoline-7-carboxylate lies in its role as a scaffold for creating a variety of substituted isoquinoline derivatives. The chlorine atom at the 1-position is particularly susceptible to displacement through various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic chemistry for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orglibretexts.org
Key cross-coupling reactions applicable to this scaffold include:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the 1-chloro-isoquinoline moiety with an aryl or vinyl boronic acid. fishersci.co.ukharvard.edu This method is highly effective for synthesizing 1-aryl or 1-vinylisoquinoline derivatives, which are common structural motifs in pharmaceuticals and natural products. The reaction is valued for its mild conditions and the commercial availability and low toxicity of boronic acids. fishersci.co.ukharvard.edu
Sonogashira Coupling: To introduce acetylenic moieties, the Sonogashira coupling is employed, reacting the chloro-isoquinoline with a terminal alkyne in the presence of palladium and copper(I) co-catalysts. wikipedia.orgorganic-chemistry.org This reaction creates 1-alkynylisoquinolines, which are important precursors for further transformations and are found in various functional materials. The reaction can be performed under mild, often room temperature, conditions. wikipedia.org
Buchwald-Hartwig Amination: This powerful method allows for the formation of a carbon-nitrogen bond by coupling the 1-chloro-isoquinoline with a primary or secondary amine. wikipedia.orgorganic-chemistry.org It provides a direct route to 1-aminoisoquinoline (B73089) derivatives, a class of compounds with significant biological activity. The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction to include a wide variety of amines. wikipedia.org
The ester group at the 7-position offers another handle for diversification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, or it can be reduced to a primary alcohol, opening up further synthetic pathways. This dual reactivity at two distinct positions makes this compound a highly valuable and flexible building block.
Table 1: Key Cross-Coupling Reactions for Functionalizing this compound
| Reaction Name | Coupling Partner | Bond Formed | Resulting Derivative |
|---|---|---|---|
| Suzuki-Miyaura Coupling | (Het)Aryl or Vinyl Boronic Acid | C-C | 1-(Het)Aryl or 1-Vinylisoquinoline |
| Sonogashira Coupling | Terminal Alkyne | C-C (sp²-sp) | 1-Alkynylisoquinoline |
| Buchwald-Hartwig Amination | Primary or Secondary Amine | C-N | 1-Amino- or 1-Alkylaminoisoquinoline |
Role in the Construction of Fused Heterocyclic Systems
Beyond simple substitution, this compound is an excellent starting material for the construction of polycyclic aromatic systems where additional rings are fused to the isoquinoline core. This is typically achieved through domino or one-pot reactions that combine a cross-coupling step with a subsequent intramolecular cyclization.
A prominent example of this strategy is the use of a Sonogashira coupling followed by an intramolecular heteroannulation. researchgate.net For instance, coupling the 1-chloro position with a propargyl alcohol derivative can lead to an intermediate that, under the right conditions, cyclizes to form a new five-membered ring, resulting in a fused pyrrolo[1,2-a]isoquinoline system. researchgate.net This approach is highly efficient as it builds molecular complexity rapidly in a single synthetic operation.
Similarly, other bifunctional coupling partners can be used to construct different fused systems. This methodology has been applied to synthesize various biologically active and structurally complex scaffolds, such as imidazo[1,2-a]isoquinolines and pyrido[2,3-f]quinoxalines. nih.govresearchgate.net The ability to generate these intricate architectures from a relatively simple precursor highlights the strategic importance of this compound in synthetic chemistry.
Potential in Ligand Chemistry and Coordination Compound Synthesis
The isoquinoline framework, containing a nitrogen atom within its aromatic system, possesses inherent coordinating properties. The nitrogen lone pair can bind to metal centers, making isoquinoline derivatives valuable ligands in coordination chemistry. This compound can be elaborated into more sophisticated multidentate ligands.
The nitrogen atom of the isoquinoline ring and the carbonyl oxygen of the ester group can act as a bidentate chelate system. This behavior is well-documented for related quinolinecarboxylates, which form stable complexes with various metal ions. nih.gov Furthermore, the reactive 1-chloro position can be functionalized to introduce additional donor atoms. For example, a Buchwald-Hartwig amination could introduce an amino group, which, along with the isoquinoline nitrogen, could form a bidentate N,N-ligand. Attaching a pyridine (B92270) or imidazole (B134444) group via a Suzuki coupling would create similar chelating systems.
These custom-designed ligands can be used to synthesize coordination compounds and metal-organic frameworks (MOFs) with tailored electronic, magnetic, or catalytic properties. polimi.itresearchgate.net The modular synthesis allows for fine-tuning of the ligand's steric and electronic environment to control the properties of the resulting metal complex.
Exploitation in the Development of Advanced Organic Materials (e.g., dyes, pigments)
The extended π-conjugated system of the isoquinoline ring makes it a suitable chromophore for the development of organic dyes and pigments. The electronic properties of this core can be systematically modified through chemical synthesis, using this compound as the starting scaffold.
By applying cross-coupling reactions, the π-system can be extended to tune the absorption and emission properties of the molecule. For example, Suzuki coupling with various aromatic boronic acids at the 1-position can create a series of 1-arylisoquinoline derivatives. Increasing the size of the appended aryl group or introducing electron-donating or electron-withdrawing substituents can shift the molecule's light absorption into the visible spectrum, a key characteristic of organic dyes.
Similarly, Sonogashira coupling to introduce conjugated alkynes can further extend the π-system, leading to materials with interesting photophysical properties. These functionalized isoquinolines could find applications as fluorescent dyes for bio-imaging, active components in dye-sensitized solar cells, or as organic pigments. ossila.com
Design of Chemically Reactive Scaffolds for Probe Development
The defined reactivity of the 1-chloro position makes this compound an ideal platform for designing chemically reactive probes. In this context, the isoquinoline core can serve as a stable scaffold, potentially bearing a fluorescent reporter group, while the chloro-substituent acts as a reactive handle for covalent modification or sensing applications.
For example, a fluorescent probe could be designed where the 1-chloro-isoquinoline is the reactive site that specifically binds to a biological target, such as an enzyme active site. Upon binding, a change in the fluorescence signal could be detected, allowing for the quantification of the target analyte. The chloro group's reactivity can be tuned to react with specific nucleophiles, such as thiols found in cysteine residues of proteins.
This approach has been used with other reactive heterocyclic systems to develop probes for bio-imaging and diagnostics. ossila.com The ability to pre-install other functionalities on the isoquinoline ring before utilizing the reactive chloro group allows for the creation of sophisticated molecular tools for chemical biology and medical diagnostics.
Structure Reactivity and Structure Function Correlations of Ethyl 1 Chloroisoquinoline 7 Carboxylate Derivatives
Influence of Substituent Effects on Reaction Kinetics and Thermodynamics
The reactivity of the 1-chloroisoquinoline (B32320) scaffold, particularly in nucleophilic aromatic substitution (SNAr) reactions at the C1 position, is profoundly influenced by the electronic nature of substituents on the aromatic rings. The chlorine atom at the C1 position is activated towards substitution by the ring nitrogen, which withdraws electron density and stabilizes the negatively charged intermediate (a Meisenheimer-like complex) formed during the reaction. libretexts.org The ethyl carboxylate group at the C7 position, being an electron-withdrawing group (-M, -I effect), further enhances this reactivity by delocalizing the negative charge of the intermediate. youtube.com
The effect of additional substituents on the kinetics and thermodynamics of reactions involving ethyl 1-chloroisoquinoline-7-carboxylate can be quantitatively assessed using the Hammett equation:
log(k/k₀) = ρσ
where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant that depends on the nature and position of the substituent, and ρ (rho) is the reaction constant that indicates the sensitivity of the reaction to substituent effects. wikipedia.orglibretexts.org
For nucleophilic aromatic substitution on the 1-chloroisoquinoline ring system, a positive ρ value is expected. nih.gov This signifies that the reaction is accelerated by electron-withdrawing groups (which have positive σ values) and decelerated by electron-donating groups (which have negative σ values). wikipedia.org Electron-withdrawing substituents stabilize the developing negative charge in the transition state, lowering the activation energy and increasing the reaction rate. nih.govnih.gov Conversely, electron-donating groups destabilize the intermediate, leading to a slower reaction.
The following table illustrates the expected qualitative and quantitative effects of various substituents on the rate of a hypothetical SNAr reaction.
| Substituent (at C5) | Hammett Constant (σp) | Electronic Effect | Expected Effect on SNAr Rate |
|---|---|---|---|
| -NO2 | +0.78 | Strongly Electron-Withdrawing | Strongly Accelerates |
| -CN | +0.66 | Electron-Withdrawing | Accelerates |
| -Br | +0.23 | Weakly Electron-Withdrawing | Slightly Accelerates |
| -H | 0.00 | Neutral (Reference) | Baseline |
| -CH3 | -0.17 | Electron-Donating | Decelerates |
| -OCH3 | -0.27 | Electron-Donating | Strongly Decelerates |
Stereochemical Implications in Derivative Formation and Reactivity
While this compound itself is an achiral molecule, stereochemical considerations become paramount when it is converted into chiral derivatives. The introduction of chirality can dramatically influence the molecule's biological activity and its interactions with other chiral entities.
A primary route for introducing a stereocenter is through the reduction of the isoquinoline (B145761) core to a 1,2,3,4-tetrahydroisoquinoline (B50084). This transformation converts the sp²-hybridized C1 carbon into a stereogenic sp³-hybridized center. If this reduction is performed with a non-chiral reducing agent on an unsubstituted isoquinoline, a racemic mixture of the (R)- and (S)-enantiomers will be formed. However, asymmetric synthesis methodologies can be employed to produce one enantiomer in excess. mdpi.com For instance, catalytic asymmetric hydrogenation using a chiral catalyst, such as a Rhodium-BINAP complex, is a powerful method for the enantioselective reduction of C=N bonds. nih.gov
Furthermore, chiral derivatives can be synthesized through reactions involving chiral reagents or catalysts. An example is the enantioselective phosphonation of isoquinolines, catalyzed by a chiral phosphoric acid, which introduces a chiral phosphonate (B1237965) group at the C1 position. rsc.org Similarly, derivatization of the carboxylate group with a chiral alcohol or amine would result in a diastereomeric mixture, which could potentially be separated by techniques like chromatography. ntu.edu.sg
The process of separating a racemic mixture into its constituent enantiomers is known as chiral resolution. wikipedia.org A common method involves reacting the racemic compound with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties (e.g., solubility) and can be separated by crystallization. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomers.
Non-Covalent Interactions and Intermolecular Forces in Solid-State Structures
These weak interactions are crucial in determining the physical properties of the solid material, such as melting point, solubility, and crystal morphology. The primary non-covalent forces expected to play a role include:
Hydrogen Bonds: Although classical hydrogen bond donors (like -OH or -NH) are absent, weak C-H···O and C-H···N hydrogen bonds are common in such heterocyclic systems. The aromatic C-H groups can act as donors, while the oxygen atoms of the carboxylate group and the ring nitrogen atom can act as acceptors. nih.gov
π-π Stacking: The planar aromatic isoquinoline ring system is well-suited for π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent molecules align, contribute significantly to the cohesive energy of the crystal.
Halogen Bonding: The chlorine atom at the C1 position can participate in halogen bonding, where it acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic site, such as an oxygen or nitrogen atom on a neighboring molecule.
The following table summarizes the key non-covalent interactions and their typical characteristics observed in related structures.
| Interaction Type | Donor/Acceptor Atoms | Typical Distance (Å) | Geometric Preference |
|---|---|---|---|
| C-H···O Hydrogen Bond | C-H / O=C | 2.9 - 3.5 | Generally linear or near-linear |
| π-π Stacking | Aromatic Ring / Aromatic Ring | 3.3 - 3.8 | Parallel-displaced or T-shaped |
| Halogen Bond (C-Cl···O) | C-Cl / O=C | ~3.0 - 3.4 | Angle (C-Cl···O) near 180° |
| van der Waals Forces | All atoms | Variable | Non-directional |
Chemoinformatic Approaches to Predict Chemical Behavior and Reaction Outcomes
Chemoinformatics and computational chemistry offer powerful tools for predicting the chemical behavior and reaction outcomes of molecules like this compound, often circumventing the need for extensive empirical experimentation. nih.govcsmres.co.uk These approaches include Quantitative Structure-Activity Relationship (QSAR) modeling and quantum mechanical calculations, such as Density Functional Theory (DFT). researchgate.netjapsonline.comnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate variations in the chemical structure of a series of compounds with their measured chemical reactivity or biological activity. japsonline.com For a series of this compound derivatives, a QSAR model could be developed to predict their reactivity in a specific reaction. This involves calculating a set of molecular descriptors for each compound and then using statistical methods to build an equation that relates these descriptors to the observed reactivity.
Commonly used molecular descriptors include:
Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies.
Steric Descriptors: Molecular volume, surface area, specific conformation-dependent indices.
Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.
Hydrophobic Descriptors: LogP, which quantifies the molecule's lipophilicity.
Density Functional Theory (DFT): DFT is a quantum mechanical method used to investigate the electronic structure of molecules. researchgate.netnih.gov It can be applied to model reaction mechanisms, calculate activation energies, and predict the stability of reactants, intermediates, and products. For this compound, DFT could be used to:
Calculate the energies of the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital). The LUMO's energy and distribution can indicate the most likely site for nucleophilic attack (the C1 position). researchgate.net
Model the transition state for a nucleophilic substitution reaction, allowing for the calculation of the activation energy barrier. This can be used to compare the reactivity of different derivatives and predict reaction rates.
Determine atomic charges and electrostatic potential maps, which visualize the electron-rich and electron-poor regions of the molecule, further guiding predictions about reactivity. nih.gov
By leveraging these chemoinformatic approaches, researchers can gain a deeper understanding of the factors that govern the reactivity of this compound derivatives and rationally design new compounds with desired properties. mit.eduresearchgate.net
Emerging Research Avenues and Future Outlook
Development of Sustainable and Green Synthetic Approaches
The chemical industry's growing emphasis on environmental stewardship is driving the development of green synthetic methods for isoquinoline (B145761) derivatives. tandfonline.com Traditional synthesis methods often involve harsh conditions and hazardous reagents. Current research is focused on creating eco-friendly alternatives that offer high atom economy, utilize biodegradable solvents, and employ reusable catalysts.
One promising green approach involves the use of a Ru(II)/PEG-400 catalyst system. This method facilitates a novel synthesis of 1-phenyl isoquinoline derivatives through C-H/N-N bond activation in a biodegradable solvent, polyethylene (B3416737) glycol (PEG-400). Another innovative technique employs a rhodium(III) catalyst for the synthesis of 3,4-unsubstituted isoquinolones in biomass-derived ethanol (B145695) under mild, room-temperature conditions, eliminating the need for stoichiometric external oxidants. chemistryviews.org
Key Features of Green Synthetic Approaches:
Use of biodegradable and non-toxic solvents.
Application of recyclable catalysts to minimize waste.
Mild reaction conditions, reducing energy consumption. chemistryviews.org
High atom economy, maximizing the incorporation of starting materials into the final product.
Integration with Automated Synthesis and High-Throughput Experimentation
The convergence of robotics, software, and chemistry has given rise to automated synthesis and high-throughput experimentation (HTE), revolutionizing the discovery and optimization of chemical reactions. youtube.comacs.org These technologies enable the rapid screening of vast arrays of reaction conditions, catalysts, and substrates, significantly accelerating the pace of research. acs.orgacs.org
For isoquinoline synthesis, HTE platforms can be used to systematically explore reaction parameters to identify optimal conditions for yield and purity with minimal reagent consumption. youtube.comchemrxiv.org Software tools are being developed to facilitate the design, execution, and analysis of these complex experimental arrays. chemrxiv.org This data-rich approach not only speeds up the discovery of new synthetic routes but also provides valuable insights for training machine learning algorithms to predict reaction outcomes. youtube.com The integration of automated platforms, such as liquid handling systems and automated sample storage, further streamlines the entire workflow from chemical design to biological data generation. youtube.com
Advanced Characterization Techniques for In-situ Reaction Monitoring
Understanding the intricate details of a chemical reaction as it happens is crucial for optimization and control. Advanced spectroscopic techniques, such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy, allow for real-time monitoring of reacting species. mt.comspectroscopyonline.com This capability provides immediate insights into reaction kinetics, the formation of transient intermediates, and the influence of various parameters on the reaction pathway.
By tracking the concentration changes of reactants, intermediates, and products in real-time, chemists can gain a deeper understanding of the reaction mechanism. mt.com This knowledge is invaluable for optimizing reaction conditions to improve yield, minimize byproducts, and ensure process safety and robustness for scale-up. mt.com The data gathered from in-situ monitoring can be used to validate and refine theoretical models of the reaction.
Table 1: In-situ Spectroscopic Techniques for Reaction Monitoring
| Technique | Information Provided | Advantages |
| FTIR Spectroscopy | Functional group changes, concentration of reactants and products. | Fast, non-destructive, provides rich structural information. |
| Raman Spectroscopy | Molecular vibrations, crystal lattice modes. | Complements FTIR, excellent for aqueous systems, less interference from solvents. |
| Near-Infrared (NIR) | Overtone and combination bands of molecular vibrations. | Can penetrate dense samples, suitable for solid-state monitoring. |
Theoretical Insights for De Novo Design of Isoquinoline-Based Chemical Entities
Computational chemistry and molecular modeling have become indispensable tools for the rational design of new molecules with desired properties. researchoutreach.org Chemical Reactivity Theory (CRT), utilizing Density Functional Theory (DFT), allows for the prediction of a molecule's reactivity and stability based on its electronic structure. nih.gov By calculating descriptors such as HOMO-LUMO gaps and electrophilicity indices, researchers can understand and predict the chemical behavior of isoquinoline derivatives. nih.govrsc.org
This theoretical framework supports the de novo design of novel isoquinoline-based compounds. Fragment-based drug discovery (FBDD) is one such strategy where small molecular fragments are computationally screened and then merged to create potent and selective inhibitors for biological targets. researchoutreach.org This approach has been successfully applied to design isoquinoline derivatives as kinase inhibitors for anti-inflammatory drugs. researchoutreach.org Theoretical studies can also guide the synthesis of compounds with specific electronic and optical properties for applications in materials science. numberanalytics.com
Exploration of New Chemical Transformations for Complex Scaffold Generation
Ethyl 1-chloroisoquinoline-7-carboxylate serves as a versatile building block for the synthesis of more complex molecular architectures. rsc.orgnih.gov The chlorine atom at the 1-position is a key functional group that can be readily displaced or participate in cross-coupling reactions, allowing for the introduction of a wide variety of substituents. chemicalbook.comorganic-chemistry.org
Modern synthetic methodologies are continuously expanding the toolkit for modifying the isoquinoline core. nih.gov Palladium- and copper-catalyzed reactions, for example, are widely used to form new carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org Researchers are exploring novel cascade and domino reactions that allow for the construction of intricate fused heterocyclic systems in a single step from simple precursors. researchgate.net These advanced transformations enable the creation of diverse libraries of isoquinoline derivatives for screening in drug discovery and for the development of new functional materials. rsc.orgacs.org
Table 2: Key Chemical Transformations for Isoquinoline Scaffold Elaboration
| Reaction Type | Reagents/Catalysts | Resulting Structure |
| Suzuki-Miyaura Coupling | Palladium catalyst, Boronic acids/esters | Aryl- or heteroaryl-substituted isoquinolines. acs.org |
| Buchwald-Hartwig Amination | Palladium catalyst, Amines | Amino-substituted isoquinolines. acs.org |
| Sonogashira Coupling | Palladium/Copper catalyst, Terminal alkynes | Alkynyl-substituted isoquinolines. nih.gov |
| Heck Reaction | Palladium catalyst, Alkenes | Alkenyl-substituted isoquinolines. |
| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., amines, alkoxides) | Substitution of the chlorine atom. thieme-connect.de |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Ethyl 1-chloroisoquinoline-7-carboxylate to improve yield and purity?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. Key factors include:
- Temperature : Elevated temperatures (80–100°C) enhance reaction kinetics but may promote side reactions. Controlled heating via reflux is recommended .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while ethers (THF) may stabilize reactive species .
- Catalysts : Lewis acids (e.g., AlCl₃) can accelerate chlorination steps, but stoichiometry must be carefully calibrated to avoid over-substitution .
- Monitoring : Thin-layer chromatography (TLC) is essential for tracking reaction progress and identifying byproducts .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and confirms ester/carbonyl groups (C=O at ~170 ppm) .
- IR Spectroscopy : Identifies functional groups (C=O stretch at ~1720 cm⁻¹, C-Cl at ~750 cm⁻¹) .
- Mass Spectrometry : Determines molecular weight (e.g., [M+H]⁺ at m/z 251.6) and fragmentation patterns to validate structure .
Q. What are the key considerations in designing experiments to study the stability of this compound under varying pH conditions?
- Methodological Answer :
- pH Range : Test stability across physiological (pH 7.4) and extreme conditions (pH 2–10) to mimic biological or storage environments .
- Analytical Tools : Use HPLC with UV detection to quantify degradation products. Compare retention times with synthetic standards .
- Kinetic Studies : Plot degradation rates (zero/first-order) to determine hydrolysis mechanisms, particularly ester cleavage .
Advanced Research Questions
Q. How does the electronic nature of substituents influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Substituent Effects : Electron-withdrawing groups (e.g., -Cl) activate the isoquinoline ring for nucleophilic attack at the 1-position. Use Hammett constants (σ) to correlate substituent electronic effects with reaction rates .
- Computational Modeling : Density functional theory (DFT) calculates partial charges and frontier molecular orbitals to predict regioselectivity .
- Experimental Validation : Compare reaction outcomes with structurally similar analogs (e.g., ethyl 7-fluoro derivatives) to isolate electronic vs. steric factors .
Q. What methodologies can resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, incubation times) to isolate protocol-dependent variability .
- Structure-Activity Relationships (SAR) : Synthesize derivatives with systematic substituent variations (e.g., -F, -OCH₃) to identify critical pharmacophores .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to analyze published IC₅₀ values and identify outliers or trends .
Q. How can computational chemistry predict the regioselectivity of this compound in electrophilic aromatic substitution reactions?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate reaction trajectories to identify transition states and preferred attack sites .
- Crystallographic Data : Analyze X-ray structures (e.g., C—H⋯O/Cl interactions) to infer steric hindrance at specific positions .
- Benchmarking : Validate predictions against experimental regioselectivity data from nitration or sulfonation reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
